3-丁氧羰基苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Butoxycarbonylphenylboronic acid is a boronic acid derivative that is presumed to have similar properties and reactivity to other phenylboronic acids. Phenylboronic acids are known for their utility in various organic reactions, such as Suzuki coupling, and as catalysts in the formation of carbon-nitrogen bonds. They are also key intermediates in the synthesis of complex molecules, including unnatural amino acids and macrocyclic boron compounds.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 3-butoxycarbonylphenylboronic acid, they do provide insights into the synthesis of related compounds. For instance, the synthesis of various stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been achieved, which suggests that similar strategies could potentially be applied to the synthesis of 3-butoxycarbonylphenylboronic acid . Additionally, the catalytic properties of different phenylboronic acids in reactions like dehydrative amidation and asymmetric synthesis indicate that the synthesis of 3-butoxycarbonylphenylboronic acid could involve catalytic steps or the use of boronic acids as reagents .

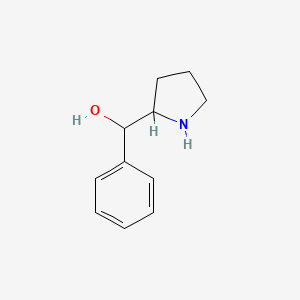

Molecular Structure Analysis

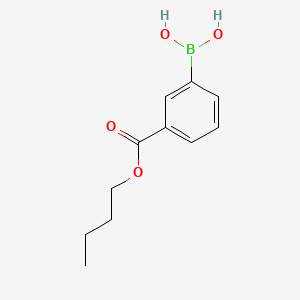

The molecular structure of phenylboronic acids is characterized by the presence of a boron atom covalently bonded to two hydroxyl groups and an aromatic ring. The structure of 3-butoxycarbonylphenylboronic acid would likely resemble this general framework, with the addition of a butoxycarbonyl substituent. Studies on trifluoromethylphenylboronic acids have shown that these compounds can form hydrogen-bonded dimers and exhibit resistance to protodeboronation, which could also be relevant for the structural analysis of 3-butoxycarbonylphenylboronic acid .

Chemical Reactions Analysis

Phenylboronic acids are versatile in chemical reactions. They are used in the construction of calix- and cage-shaped boron complexes, indicating their potential in forming complex structures . The reactivity of 3-butoxycarbonylphenylboronic acid could be inferred from these studies, suggesting its use in the synthesis of macrocyclic and cage-like molecules. Additionally, the catalytic role of phenylboronic acids in asymmetric synthesis and amidation reactions points to the potential utility of 3-butoxycarbonylphenylboronic acid in similar transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acids can be influenced by their substituents. For example, the introduction of trifluoromethyl and trifluoromethoxy groups affects the acidity and crystal structure of the compounds . By analogy, the butoxycarbonyl group in 3-butoxycarbonylphenylboronic acid would likely impact its acidity, solubility, and crystal packing. The presence of this group could also affect the compound's stability and resistance to protodeboronation, which is a common reaction for boronic acids under certain conditions.

科学研究应用

离子液体中的电聚合

与3-丁氧羰基苯硼酸相关的3-氨基苯硼酸(3-APBA)已被用于电聚合过程。邹亚秋和崔(2020)展示了在室温离子液体中无氟电聚合3-APBA,得到了具有优异电容性能和电导率的聚-3-氨基苯硼酸。这种方法还使得聚合物可以用作葡萄糖传感器 (Zou, Yaqiu, & Cui, 2020)。

糖类的检测

李等人(2014)开发了一种利用酚和3-羟基苯硼酸共聚电极放大检测糖类的方法。这种方法有效地检测了果糖、甘露糖和葡萄糖等各种糖类,展示了苯硼酸衍生物在生物传感应用中的潜力 (Li et al., 2014)。

邻位官能化芳基硼酸的合成

达布罗夫斯基等人(2007)研究了使用受保护的苯硼酸的邻位锂化衍生物合成邻位官能化芳基硼酸。这项研究为创造结构多样的芳基硼酸提供了见解,这在各种合成应用中至关重要 (达布罗夫斯基等人,2007)。

抗菌性能

亚当琪克-沃兹尼亚克等人(2021)研究了(三氟甲氧基)苯硼酸的抗菌性能。他们的研究突出了这些硼酸的结构和抗菌性能,展示了在新型抗菌剂开发中的潜在应用 (亚当琪克-沃兹尼亚克等人,2021)。

靶向药物传递

张等人(2013)探讨了苯硼酸功能化聚合物微胶束用于靶向药物传递至癌细胞的应用。这项研究强调了硼酸衍生物在创建更有效的药物传递系统中的潜力 (Zhang et al., 2013)。

作用机制

Target of Action

Boronic acids and their esters are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing side chains . This property allows them to interact with a wide range of biological targets.

Mode of Action

The mode of action of 3-Butoxycarbonylphenylboronic acid is likely based on its ability to form boronate esters with diols, particularly those present in biological molecules. This interaction can lead to changes in the conformation and function of the target molecules .

Biochemical Pathways

Given the broad reactivity of boronic acids and their esters, it is plausible that this compound could influence multiple pathways, particularly those involving proteins or enzymes with diol-containing side chains .

Pharmacokinetics

It’s important to note that boronic acids and their esters are generally known to be marginally stable in water, which could potentially affect their bioavailability .

Result of Action

The ability of boronic acids and their esters to form reversible covalent complexes with diol-containing biological molecules suggests that they could potentially modulate the function of these molecules .

Action Environment

The action, efficacy, and stability of 3-Butoxycarbonylphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly impact the rate of hydrolysis of boronic esters . Therefore, the physiological context in which this compound is used could greatly affect its biological activity.

安全和危害

属性

IUPAC Name |

(3-butoxycarbonylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-2-3-7-16-11(13)9-5-4-6-10(8-9)12(14)15/h4-6,8,14-15H,2-3,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRBUIKBJAGBSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

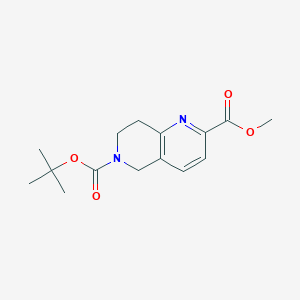

B(C1=CC(=CC=C1)C(=O)OCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457978 |

Source

|

| Record name | [3-(Butoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butoxycarbonylphenylboronic acid | |

CAS RN |

827300-04-9 |

Source

|

| Record name | [3-(Butoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Bicyclo[2.2.2]octan-2-yl)ethanone](/img/structure/B1280234.png)

![(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide](/img/structure/B1280258.png)